N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide
Overview
Description
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a triazolo-thiazole ring system, a chlorophenyl group, and an ethoxybenzene sulfonamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to have significant anti-inflammatory and analgesic activities . These activities are often mediated through inhibition of cyclo-oxygenase (COX) pathways .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets (possibly cox enzymes) to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins play a key role in inflammation and pain, so their reduction can lead to anti-inflammatory and analgesic effects .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as solubility, stability, and the presence of functional groups that can interact with biological membranes .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given the reported anti-inflammatory and analgesic activities of similar compounds . This is likely due to the decreased production of prostaglandins, which mediate inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Triazolo-Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazolo-thiazole ring. This can be achieved through the reaction of 4-chlorophenyl hydrazine with a thioamide under acidic conditions.
Ethylation: The next step involves the ethylation of the triazolo-thiazole intermediate using ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonation: The final step is the sulfonation of the ethylated product with 4-ethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Ringer’s Lactate Solution: Although not structurally similar, it is used in medical applications like the compound .
Uniqueness
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide is unique due to its triazolo-thiazole ring system and the combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-2-28-17-7-9-18(10-8-17)30(26,27)22-12-11-16-13-29-20-23-19(24-25(16)20)14-3-5-15(21)6-4-14/h3-10,13,22H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJYHOSZDUMMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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